molecular formula C12H16ClFN2 B2500024 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane CAS No. 1016683-03-6

1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane

Cat. No.: B2500024
CAS No.: 1016683-03-6
M. Wt: 242.72
InChI Key: URRLTOUJADEJES-UHFFFAOYSA-N
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Description

1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane is a useful research compound. Its molecular formula is C12H16ClFN2 and its molecular weight is 242.72. The purity is usually 95%.
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Scientific Research Applications

Alkaline Hydrolysis Mechanism

The alkaline hydrolysis mechanism of diazepam, a derivative closely related to 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane, has been studied in depth. In alkaline medium, diazepam hydrolyzes to form various compounds, indicating the complexity of reactions it undergoes in such environments. This research contributes to understanding the chemical transformations of diazepam-like compounds under different conditions (Yang, 1998).

Hydrolysis in pH Solutions

Another study on diazepam, a benzodiazepine structurally similar to this compound, examines its reaction in various pH solutions. The findings show that diazepam undergoes distinct transformations depending on the pH, which is crucial for understanding its behavior in different biochemical and environmental contexts (Yang, 1998).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of compounds closely related to this compound, such as various benzodiazepines and diazepinones, provides insights into the molecular architecture and potential chemical properties of these compounds. Studies like these are fundamental in understanding the chemical characteristics and potential applications of this compound (Wang et al., 2001).

Solubility Studies

Investigating the solubility of benzodiazepine derivatives, which are structurally related to this compound, in various solvents provides valuable information about their physical and chemical properties. This research can inform the development of pharmaceutical formulations and other practical applications (Jouyban et al., 2010).

Mechanism of Action

The mechanism of action of similar compounds often involves their biological properties such as antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antioxidant, and anthelmintic .

Safety and Hazards

Safety and hazards of similar compounds often involve avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are often recommended .

Future Directions

Future directions for the study and application of “1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane” and similar compounds could involve further exploration of their biological activities and potential uses in the treatment of various conditions .

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2/c13-12-8-11(14)3-2-10(12)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRLTOUJADEJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.